N-Benzylideneglycine
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Overview
Description
2-(benzylideneamino)acetic acid is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(benzylideneamino)acetic acid can be synthesized through the condensation reaction between benzaldehyde and glycine. The reaction typically involves mixing benzaldehyde with glycine in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds as follows:
C6H5CHO+NH2CH2COOH→C6H5CH=NCH2COOH+H2O
Industrial Production Methods
While specific industrial production methods for 2-(benzylideneamino)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(benzylideneamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Produces benzaldehyde and glycine derivatives.
Reduction: Yields benzylamine and glycine.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylideneamino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylideneamino)acetic acid involves its ability to form stable complexes with metal ions. This property is due to the presence of the Schiff base moiety, which can coordinate with metal ions through the nitrogen atom. The formation of these complexes can influence various biological pathways, including enzyme inhibition and metal ion transport.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylideneamino)benzoic acid
- 2-(benzylideneamino)propanoic acid
- 2-(benzylideneamino)butanoic acid
Uniqueness
2-(benzylideneamino)acetic acid is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property distinguishes it from other similar compounds and makes it particularly useful in applications requiring metal ion coordination.
Properties
IUPAC Name |
2-(benzylideneamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKZPNHEQARWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502578 |
Source
|
Record name | (E)-N-Benzylideneglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103084-31-7 |
Source
|
Record name | (E)-N-Benzylideneglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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